molecular formula C18H15BrClN3O2 B2669864 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-04-7

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2669864
CAS RN: 421576-04-7
M. Wt: 420.69
InChI Key: YMXHRRUCEREPMQ-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrClN3O2 and its molecular weight is 420.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

  • This compound is part of a group synthesized for their potential biological activities. Similar compounds, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, have been evaluated for antimicrobial activities, exhibiting significant inhibition against bacterial and fungal growth (Akbari et al., 2008).

Antimicrobial and Antipathogenic Properties

  • Thiourea derivatives, which are structurally related, have been synthesized and tested for interaction with bacterial cells. These compounds demonstrate significant antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Anticonvulsant Applications

  • Structurally similar compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been studied for their potential as anticonvulsants. Their crystal structures were determined, indicating potential applications in neurological disorders (Kubicki et al., 2000).

Pharmaceutical Research

  • Compounds with a similar chemical structure have been explored for their potential in creating new pharmaceuticals. This includes exploring their chemical properties, synthesis methods, and biological activities, particularly focusing on antimicrobial effects (Gad-Elkareem et al., 2011).

properties

IUPAC Name

4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXHRRUCEREPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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